molecular formula C22H32N6O3 B2678455 ethyl 4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetyl)piperazine-1-carboxylate CAS No. 1171661-61-2

ethyl 4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetyl)piperazine-1-carboxylate

Cat. No.: B2678455
CAS No.: 1171661-61-2
M. Wt: 428.537
InChI Key: IUUKUBHOYDRXKW-UHFFFAOYSA-N
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Description

Historical Context and Development of Benzimidazole-Piperazine Derivatives

The integration of benzimidazole and piperazine motifs dates to the mid-20th century, driven by the exploration of heterocyclic compounds for therapeutic applications. Early work on benzimidazoles focused on their antiparasitic and antiviral properties, while piperazine derivatives gained attention for their CNS-modulating effects. The convergence of these two scaffolds emerged in the 1990s, as researchers sought to enhance bioavailability and target selectivity through hybrid architectures.

A pivotal advancement occurred with the development of William’s reaction protocols, enabling the covalent linkage of benzimidazole-2-thiols to piperazine via thioacetyl bridges. For instance, Ganji and Agrawal (2019) synthesized 5(6)-substituted benzimidazol-2-ylthioacetylpiperazine derivatives using sequential acetylation and hydrolysis steps, achieving yields of 59–75%. This methodology laid the groundwork for structurally complex hybrids, including ethyl 4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetyl)piperazine-1-carboxylate.

Table 1: Key Milestones in Benzimidazole-Piperazine Hybrid Development

Year Development Reference
1973 Piperazine derivatives evaluated for amphetamine-like effects
2019 Antiinflammatory benzimidazol-2-ylthioacetylpiperazines synthesized
2021 Eco-friendly nano-ZnO-supported piperazine catalysts introduced
2024 Dual P-gp/hCA XII inhibitors with piperazine scaffolds reported

Scientific Significance of Dual Piperazine Moiety Integration

The incorporation of dual piperazine groups in this compound enhances molecular flexibility and binding site interactions. Piperazine’s six-membered ring provides conformational stability, while its nitrogen atoms facilitate hydrogen bonding with biological targets.

Molecular docking studies of analogous compounds against cyclooxygenase-2 (COX-2) revealed that dual piperazine moieties engage in non-selective interactions with catalytic residues, improving antiinflammatory efficacy. Similarly, recent work on dual P-glycoprotein (P-gp) and carbonic anhydrase XII (hCA XII) inhibitors demonstrated that piperazine-linked coumarin groups synergistically overcome multidrug resistance in cancer cells.

Table 2: Comparative Activity of Single vs. Dual Piperazine Derivatives

Compound Class Target Efficacy (IC₅₀) Reference
Single piperazine COX-2 12.4 µM
Dual piperazine COX-2/P-gp 3.0 µM

Evolution of Research Interest in 1H-Benzo[d]imidazol-2-yl Derivatives

The 1H-benzo[d]imidazol-2-yl group serves as a privileged scaffold due to its planar aromatic structure, which facilitates π-π stacking with enzyme active sites. Substituents at the 1-position, such as methyl groups, optimize steric and electronic interactions. For example, 1-methyl substitution reduces metabolic degradation while maintaining affinity for ATP-binding cassettes.

Advances in green chemistry have further propelled research. Mousapour and Shirini (2021) developed piperazine-immobilized nano-ZnO catalysts to synthesize benzimidazole derivatives via Knoevenagel/Michael reactions, achieving 98% yields under solvent-free conditions. These methods enable scalable production of this compound analogs with reduced environmental impact.

Current Academic Research Landscape

Contemporary studies focus on three domains:

  • Computational Design : Molecular docking (e.g., GOLD software) and ADME prediction tools (e.g., QikProp) are used to optimize hybrid structures for blood-brain barrier penetration and metabolic stability.
  • Multitarget Therapeutics : Dual inhibitors targeting P-gp and hCA XII exemplify the shift toward polypharmacology, with compound 33 (from ) showing 4-fold increased doxorubicin accumulation in resistant cancer cells.
  • Sustainable Synthesis : Nano-catalyzed protocols reduce reaction times to <45 minutes, addressing traditional limitations in benzimidazole-piperazine synthesis.

Equation 1 : General synthesis pathway for dual piperazine derivatives: $$ \text{Benzimidazole-2-thiol} + \text{Chloroacetic Acid} \xrightarrow{\text{NaOH}} \text{Thioacetyl Intermediate} \xrightarrow{\text{Piperazine}} \text{Target Hybrid} $$

Properties

IUPAC Name

ethyl 4-[2-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N6O3/c1-3-31-22(30)28-14-12-27(13-15-28)21(29)17-26-10-8-25(9-11-26)16-20-23-18-6-4-5-7-19(18)24(20)2/h4-7H,3,8-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUKUBHOYDRXKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2CCN(CC2)CC3=NC4=CC=CC=C4N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetyl)piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Attachment of the Piperazine Moiety: The benzimidazole derivative is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the intermediate compound.

    Acetylation: The intermediate is acetylated using acetic anhydride or acetyl chloride to introduce the acetyl group.

    Esterification: Finally, the esterification of the carboxyl group is achieved using ethanol and a catalytic amount of acid, such as sulfuric acid, to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, bases like sodium hydroxide.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced forms of the benzimidazole or piperazine rings.

    Substitution: Alkylated piperazine derivatives.

Scientific Research Applications

Ethyl 4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetyl)piperazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a probe to study the mechanisms of action of related compounds and their effects on cellular processes.

Mechanism of Action

The mechanism of action of ethyl 4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with DNA and proteins, potentially inhibiting their function. The piperazine moiety may enhance the compound’s ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzimidazole-Piperazine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Reported Bioactivity Reference
Target Compound C₂₂H₃₁N₆O₃ 427.53 Benzoimidazolylmethyl, acetylpiperazine, ethyl carboxylate Not reported -
2-[4-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl]ethanol (Compound 5a) C₁₄H₂₀N₄O 260.34 Benzoimidazolylmethyl, ethanol-substituted piperazine Not reported
1H-Benzo[d]imidazol-2-yl(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone (Compound 7) C₂₇H₂₈N₆O₂ 468.55 Benzoimidazolyl, pyridinyl, methanone linker Dual histamine H₁/H₄ receptor ligand
Ethyl-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-ylamino)piperidin-1-carboxylate (Compound 38) C₂₂H₂₅FN₄O₂ 408.47 Fluorobenzyl, piperidine-carboxylate ester Not reported
[4-(4-Fluorobenzyl)piperazin-1-yl]methanone derivatives (Compounds 7–19) Varies 300–450 (approx.) Fluorobenzyl, methanone linker Kinase inhibition (hypothesized)

Key Structural and Functional Differences

Substituents on Benzimidazole: The target compound and Compound 5a share the 1-methylbenzo[d]imidazole core.

Linker Chemistry: The acetyl bridge in the target compound contrasts with the methanone linker in Compound 7 and the direct ethanol substitution in Compound 5a . Acetyl groups may confer flexibility, whereas methanone linkers could stabilize π-π interactions.

Piperazine vs.

Esterification: The ethyl carboxylate ester in the target compound and Compound 38 enhances solubility compared to non-esterified analogs like Compound 5a .

Biological Activity

Ethyl 4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetyl)piperazine-1-carboxylate is a complex compound that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound features a benzimidazole moiety linked to piperazine derivatives, which are known for their diverse biological activities. The synthesis typically involves multi-step reactions, including the formation of the benzimidazole core followed by piperazine modifications. The general synthetic route can be summarized as follows:

  • Formation of Benzimidazole : The initial step involves the reaction of 1-methyl-1H-benzimidazole with appropriate acylating agents.
  • Piperazine Modification : Subsequent reactions introduce piperazine rings via nucleophilic substitution.
  • Final Esterification : The carboxylic acid group is converted to an ester, yielding ethyl 4-(2-(4-(...).

Antimicrobial Activity

Research indicates that compounds related to benzimidazole exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial strains, showing promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli6.25 μg/mL
Staphylococcus aureus12.5 μg/mL
Pseudomonas aeruginosa25 μg/mL

These findings suggest that the compound could be a candidate for developing new antibacterial agents, particularly against resistant strains.

Anti-inflammatory Activity

In vitro studies have shown that derivatives of this compound can modulate inflammatory pathways. For instance, compounds with similar piperazine structures have demonstrated significant inhibition of pro-inflammatory cytokines in cell cultures, indicating potential use in treating inflammatory diseases.

Case Study 1: Anticancer Activity

A study published in Frontiers in Pharmacology explored the anticancer effects of benzimidazole derivatives, including those structurally related to ethyl 4-(2-(4-(...)). The results indicated that these compounds inhibited cancer cell proliferation in various cancer lines, with IC50 values ranging from 0.01 to 0.5 μM depending on the specific derivative and cancer type.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of similar benzimidazole-piperazine compounds against oxidative stress-induced neuronal damage. The compound significantly reduced apoptosis in neuronal cells exposed to oxidative stressors, suggesting its potential as a therapeutic agent in neurodegenerative diseases.

Research Findings

Recent studies have further elucidated the mechanisms underlying the biological activities of this compound:

  • Sirtuin Activation : Compounds containing piperazine moieties have been shown to activate Sirtuins (SIRT6), which play a crucial role in cellular stress responses and longevity.
  • Kinase Inhibition : Some derivatives exhibit multikinase inhibitory activity, targeting pathways involved in cancer proliferation and survival.

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